molecular formula C20H16BrN3O5S B6087676 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide

3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No. B6087676
M. Wt: 490.3 g/mol
InChI Key: FJYRUGMFVWVLBM-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. The compound was first synthesized by Bayer AG and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and signaling pathways involved in tumor growth and angiogenesis. Specifically, the compound targets the RAF/MEK/ERK signaling pathway, which is frequently activated in cancer cells. By inhibiting this pathway, 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 for lab experiments is its specificity for cancer cells. The compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006. One area of interest is the development of combination therapies that incorporate 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 with other cancer drugs. Additionally, further studies are needed to determine the optimal dosing and administration of 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 for cancer treatment. Finally, ongoing clinical trials will provide important information on the safety and efficacy of 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 in humans.

Synthesis Methods

The synthesis of 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromoanilinesulfonic acid. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid to form the final product, 3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006.

Scientific Research Applications

3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide 43-9006 has been the subject of numerous scientific studies due to its potential as a cancer treatment. The compound has been shown to inhibit the activity of several enzymes and signaling pathways involved in tumor growth and angiogenesis, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c1-13-5-6-14(20(25)22-17-3-2-4-18(12-17)24(26)27)11-19(13)30(28,29)23-16-9-7-15(21)8-10-16/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRUGMFVWVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

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